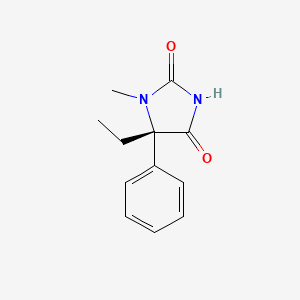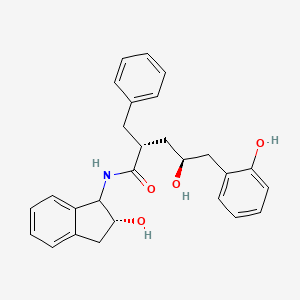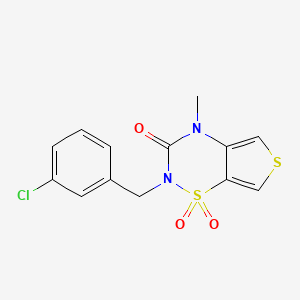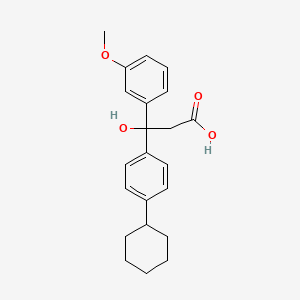
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide is a chemical compound with the molecular formula C₁₂H₃₀NOSi*I and a molecular weight of 359.366 g/mol . This compound is characterized by the presence of a silyl group, a propyl chain, and an ammonium iodide moiety, making it a unique organosilicon compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide typically involves the reaction of (3-(Diethylmethylsilyl)propyl)dimethylamine with 2-iodoethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or cyanide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or silanes.
Substitution: Formation of corresponding halides or cyanides.
Aplicaciones Científicas De Investigación
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty polymers and coatings
Mecanismo De Acción
The mechanism of action of (3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylolpropionic acid: An organic compound with carboxyl and hydroxy groups, used in the production of polyurethanes.
Diisodecyl phthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide is unique due to its combination of a silyl group and an ammonium iodide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.
Propiedades
Número CAS |
84584-64-5 |
|---|---|
Fórmula molecular |
C12H30INOSi |
Peso molecular |
359.36 g/mol |
Nombre IUPAC |
3-[diethyl(methyl)silyl]propyl-(2-hydroxyethyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C12H30NOSi.HI/c1-6-15(5,7-2)12-8-9-13(3,4)10-11-14;/h14H,6-12H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
RECWLFRRJSERHM-UHFFFAOYSA-M |
SMILES canónico |
CC[Si](C)(CC)CCC[N+](C)(C)CCO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



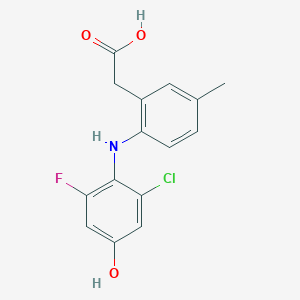
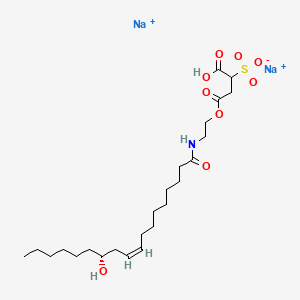
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
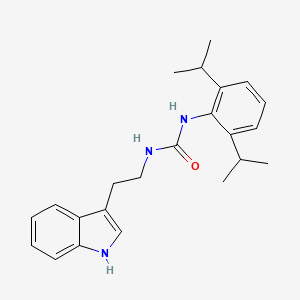
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)


